Delmadinone Acetate vs. Osaterone Acetate in Canine BPH: A 180-Day Randomized Clinical Trial on Clinical Remission and Prostate Volume Reduction
In a multicenter, randomized clinical trial involving 142 dogs with benign prostatic hyperplasia (BPH), delmadinone acetate administered as a single subcutaneous or intramuscular injection (3 mg/kg) was compared to a 7-day oral course of osaterone acetate (0.25 mg/kg once daily). The trial monitored dogs for 180 days across five evaluation points [1].
| Evidence Dimension | Prostate volume reduction over time |
|---|---|
| Target Compound Data | Delmadinone acetate (single injection of 3 mg/kg) induced a reduction in prostate volume that reached statistical significance by Day 60 and was maintained through Day 180. |
| Comparator Or Baseline | Osaterone acetate (0.25 mg/kg daily for 7 days) induced a significantly faster reduction in prostate volume (p<0.05) compared to delmadinone acetate at earlier time points (Days 14 and 28). |
| Quantified Difference | Osaterone reduced prostate volume significantly more quickly than delmadinone. The two drugs were similarly effective in reducing clinical signs and achieving complete clinical remission, with both inducing a similar level of minor, mostly transitory adverse effects. |
| Conditions | Multicenter randomized clinical trial in 142 dogs with naturally occurring BPH over 180 days. |
Why This Matters
This direct comparison is critical for procurement decisions: while delmadinone acetate is an effective, injectable, long-acting option for BPH, osaterone provides a faster onset of prostate volume reduction, which may be clinically preferred in cases requiring rapid relief.
- [1] Albouy M, Sanquer A, Maynard L, Eun HM. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs. Vet Rec. 2008;163(6):179-183. View Source
